molecular formula C19H16O5 B562544 6-Hydroxywarfarin CAS No. 17834-02-5

6-Hydroxywarfarin

Número de catálogo: B562544
Número CAS: 17834-02-5
Peso molecular: 324.3 g/mol
Clave InChI: IQWPEJBUOJQPDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Hidroxi Warfarina es un metabolito hidroxilado de la Warfarina, un fármaco anticoagulante ampliamente utilizado para prevenir la formación de coágulos sanguíneos. La Warfarina en sí misma es un antagonista de la vitamina K que inhibe la síntesis de formas biológicamente activas de varios factores de coagulación. La hidroxilación de la Warfarina da como resultado varios metabolitos, incluido el 6-Hidroxi Warfarina, que desempeña un papel en el metabolismo y la excreción del fármaco .

Métodos De Preparación

Biosynthetic Preparation via Cytochrome P450 Enzymes

The primary route for 6-hydroxywarfarin production involves cytochrome P450 (CYP)-mediated oxidation of warfarin. CYP2C9, the major isoform responsible for warfarin metabolism, catalyzes the hydroxylation of the coumarin ring at the 6-position .

Enzymatic Hydroxylation Reaction Conditions

  • Substrate Preparation : Warfarin (racemic or enantiopure) is dissolved in methanol or ethanol at concentrations of 1–5 mM.

  • Enzyme Source : Recombinant CYP2C9 supersomes or human liver microsomes (HLMs) are used at protein concentrations of 0.5–2.0 mg/mL .

  • Cofactors : NADPH (1 mM) is added to initiate reactions, which are conducted in 50 mM potassium phosphate buffer (pH 7.4) at 37°C with agitation (350 rpm) .

  • Reaction Duration : Incubations typically proceed for 40–60 minutes, with linear metabolite formation observed within this window .

Kinetic Parameters and Yield Optimization

Steady-state kinetic studies with human liver cytosol (HLC150) reveal the following parameters for this compound formation:

ParameterValue (Mean ± SD)Source
VmaxV_{\text{max}}12.4 ± 1.8 nmol/min/mg
KmK_m218 ± 34 µM
Specificity (Vmax/KmV_{\text{max}}/K_m)0.057 ± 0.009

Yields depend on substrate enantiomerism:

  • S-Warfarin : 6-Hydroxylation predominates, with 60–70% conversion efficiency .

  • R-Warfarin : Lower reactivity (<20% conversion) due to steric hindrance at the 6-position .

Chemical Synthesis and Asymmetric Methodologies

While biosynthetic methods dominate, asymmetric chemical synthesis offers routes to enantiopure this compound. A patented process (WO1997003062A1) describes the use of chiral catalysts to resolve racemic warfarin intermediates .

Key Synthetic Steps

  • Coumarin Ring Functionalization : Warfarin’s 4-hydroxycoumarin core is protected using tert-butyldimethylsilyl (TBS) groups.

  • Hydroxylation : Mn(OAc)₃-mediated radical hydroxylation introduces the 6-hydroxy group with 65–75% regioselectivity .

  • Deprotection : TBS removal via tetra-n-butylammonium fluoride (TBAF) yields crude this compound.

Chiral Resolution Techniques

Racemic this compound mixtures require enantiomeric separation:

  • Semipreparative HPLC : A Chirobiotic V column (25 cm × 4.6 mm, 5 µm) resolves enantiomers using isocratic elution (80% 0.1% acetic acid, 20% acetonitrile) at 0.8 mL/min .

  • Ethyl Acetate Extraction : Enantiomers are recovered from mobile phases via liquid-liquid extraction, achieving >98% purity .

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified using reversed-phase HPLC:

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase : 25 mM HEPES buffer (pH 6.5) and methanol:acetonitrile (3:1) .

  • Detection : UV absorbance at 325 nm and fluorescence (λₑₓ = 325 nm, λₑₘ = 393 nm) .

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+\text{[M+H]}^+ m/z = 325.1184 (calculated for C₁₉H₁₇O₅) .

  • Chiral LC-MS/MS : Validates enantiopurity with a lower limit of quantification (LLOQ) of 1.0 ng/mL .

Análisis De Reacciones Químicas

Tipos de reacciones: El 6-Hidroxi Warfarina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. La reacción principal es la hidroxilación, catalizada por las enzimas citocromo P450 .

Reactivos y condiciones comunes: La reacción de hidroxilación suele implicar el uso de enzimas citocromo P450, siendo la CYP2C9 la principal enzima responsable de la formación de 6-Hidroxi Warfarina. Las condiciones de reacción incluyen la presencia de oxígeno y NADPH como cofactor .

Principales productos formados: El principal producto formado a partir de la hidroxilación de la Warfarina es el 6-Hidroxi Warfarina. Otros metabolitos hidroxilados incluyen 7-Hidroxi Warfarina y 8-Hidroxi Warfarina .

Aplicaciones Científicas De Investigación

El 6-Hidroxi Warfarina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar las vías metabólicas de la Warfarina y sus interacciones con las enzimas citocromo P450. En biología, ayuda a comprender el papel de los metabolitos hidroxilados en el metabolismo y la excreción de fármacos. En medicina, el 6-Hidroxi Warfarina se utiliza para monitorizar los niveles terapéuticos de la Warfarina y para estudiar su farmacocinética y farmacodinamia. En la industria, se utiliza en el desarrollo de métodos analíticos para la cuantificación de la Warfarina y sus metabolitos .

Mecanismo De Acción

El mecanismo de acción del 6-Hidroxi Warfarina implica su interacción con las enzimas citocromo P450, en particular la CYP2C9. La hidroxilación de la Warfarina para formar 6-Hidroxi Warfarina es un paso clave en el metabolismo del fármaco. Este proceso reduce la actividad anticoagulante de la Warfarina al convertirla en un metabolito menos activo. Los objetivos moleculares involucrados en este proceso incluyen los sitios activos de las enzimas citocromo P450, donde ocurre la reacción de hidroxilación .

Comparación Con Compuestos Similares

El 6-Hidroxi Warfarina es uno de varios metabolitos hidroxilados de la Warfarina. Otros compuestos similares incluyen 7-Hidroxi Warfarina, 8-Hidroxi Warfarina y 10-Hidroxi Warfarina. Cada uno de estos metabolitos se forma mediante la hidroxilación de la Warfarina en diferentes posiciones de la molécula. La singularidad del 6-Hidroxi Warfarina radica en su interacción específica con la CYP2C9, que lo distingue de otros metabolitos hidroxilados que pueden interactuar con diferentes enzimas citocromo P450 .

Actividad Biológica

6-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing anticoagulation therapy and minimizing adverse effects. This article delves into the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of Warfarin and Its Metabolites

Warfarin is primarily used to prevent thromboembolic events in various clinical settings. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. The drug undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several active and inactive metabolites, including this compound.

Metabolism of this compound

This compound is produced mainly through the oxidation of warfarin by cytochrome P450 2C9 (CYP2C9) and CYP2C19. The metabolic pathways for warfarin are stereoselective, with different enantiomers (R- and S-warfarin) yielding distinct profiles of metabolites:

Metabolite Enzyme Involved Activity
This compoundCYP2C9Weaker vitamin K antagonist
7-HydroxywarfarinCYP2C9Inactive
10-HydroxywarfarinCYP3A4Active

This table summarizes the key metabolites of warfarin and their enzymatic pathways, highlighting the role of CYP enzymes in determining the pharmacological activity of these compounds.

Pharmacological Activity

This compound exhibits weaker anticoagulant activity compared to its parent compound, warfarin. Research indicates that while it can still inhibit vitamin K epoxide reductase (VKOR), its efficacy is significantly lower than that of warfarin itself . The reduced activity can be attributed to its structural modifications which affect binding affinity to VKOR.

Clinical Implications

The presence of this compound in plasma can impact patient responses to warfarin therapy. Variability in metabolism due to genetic polymorphisms in CYP2C9 can lead to differences in drug efficacy and safety profiles among patients. For instance, individuals with certain polymorphisms may experience increased levels of this compound, potentially leading to reduced anticoagulation effectiveness or increased risk of thrombosis .

Case Studies

  • Pharmacogenetics Study : A study evaluated the correlation between INR (International Normalized Ratio) levels and various warfarin metabolites, including this compound. It was found that monitoring levels of hydroxywarfarins could provide additional insights into anticoagulation status compared to traditional warfarin monitoring alone .
  • Metabolic Pathway Analysis : Another research project focused on identifying the metabolic pathways leading to this compound formation. It demonstrated that variations in CYP2C9 activity significantly influenced the concentration of this metabolite in patients undergoing anticoagulation therapy .

Q & A

Basic Research Questions

Q. Which cytochrome P450 enzymes are responsible for the formation of 6-hydroxywarfarin from warfarin isomers, and how does their substrate specificity differ?

  • Answer : this compound is primarily formed via CYP1A2 and CYP3A4 metabolism of R-warfarin, whereas S-warfarin can also be metabolized to this compound by CYP2C19 under specific conditions . Substrate specificity is stereosensitive: CYP1A2/CYP3A4 preferentially oxidize R-warfarin, while CYP2C19 exhibits dual activity for both isomers. Experimental validation involves incubating recombinant CYP isoforms (e.g., CYP2C19) with racemic warfarin and quantifying metabolites via HPLC-MS/MS . Kinetic parameters (e.g., Km, Vmax) derived from Michaelis-Menten plots further differentiate isoform-specific contributions .

Q. What analytical techniques are commonly used to quantify this compound in in vitro and in vivo studies, and what are their validation parameters?

  • Answer : Reverse-phase HPLC with fluorescence detection or LC-MS/MS are standard methods. For example, HPLC-FLD achieves baseline separation of this compound from other metabolites using chiral columns (e.g., Lux cellulose-1) and validated parameters: linearity (R² >0.99), LOD (5–10 nM), LOQ (15–30 nM), and recovery rates >90% . In vivo studies in rodents employ plasma extraction with acetonitrile or ethyl acetate, followed by LC-MS/MS to monitor time-dependent metabolite formation .

Q. What is the metabolic fate of this compound in phase II metabolism, and which UDP-glucuronosyltransferases (UGTs) are involved?

  • Answer : this compound undergoes glucuronidation by UGT1A1 and UGT1A10. Recombinant UGT assays with UDP-glucuronic acid (4 mM) and human liver microsomes show enantiomer-specific kinetics: S-6-hydroxywarfarin glucuronidation by UGT1A1 (Km = 45 μM) and R-6-hydroxywarfarin by UGT1A10 (Km = 68 μM) . Inhibition studies (e.g., using hecogenin for UGT1A1) confirm isoform roles. HPLC-UV and MS/MS validate glucuronide formation .

Advanced Research Questions

Q. How do hydroxywarfarin metabolites, including this compound, influence CYP2C9 activity in S-warfarin metabolism, and what experimental approaches assess competitive vs. non-competitive inhibition?

  • Answer : this compound is a weak competitive inhibitor of CYP2C9 (Ki ≈ 32-fold higher than Km for S-warfarin), unlike potent inhibitors like 10-hydroxywarfarin (Ki ≈ 2.5-fold lower) . Inhibition mechanisms are studied using Hanes-Woolf plots: parallel lines indicate competitive inhibition, while mixed inhibition (e.g., 8-hydroxywarfarin) shows slope changes. Recombinant CYP2C9 assays with varying substrate/inhibitor ratios (0–170 μM) and P450-Glo™ luminescence assays quantify IC50 values .

Q. What are the challenges in designing in vivo models to study this compound glucuronidation, and how do interspecies differences affect extrapolation to humans?

  • Answer : Humanized liver mice (e.g., TK-NOG with POR knockout) address interspecies UGT/CYP expression disparities. Wild-type mice predominantly excrete 4′-hydroxywarfarin, while humanized models replicate human-predominant 7-hydroxywarfarin/6-hydroxywarfarin ratios (1.26 vs. 0.39 in controls) . Bile-duct cannulation and LC-MS/MS analysis of plasma/urine metabolites (e.g., this compound glucuronide) are critical for cross-species validation .

Q. How does stereospecific metabolism of warfarin isomers impact this compound formation in drug interaction studies?

  • Answer : Phenylbutazone inhibits S-warfarin clearance (↓ from 3.1% to 1.1%/h) but accelerates R-warfarin clearance (↑ from 1.5% to 3.0%/h), masking racemic warfarin interactions . Stereospecific effects are tested by incubating isolated isomers with CYP inhibitors (e.g., sulfaphenazole for CYP2C9) and monitoring this compound via chiral HPLC .

Q. What experimental strategies predict the reduction potential of this compound, and how do structural modifications influence its metabolic stability?

  • Answer : The Xenosite Rainbow Model predicts reduction likelihood using atomic contributions (e.g., this compound scores 0.195 vs. warfarin’s 0.204) . In vitro reduction assays with carbonyl reductase and NADPH-regenerating systems quantify diastereomeric alcohol formation. Structural analogs (e.g., 10-hydroxywarfarin) with higher reduction scores (0.256) guide SAR studies .

Q. How do interspecies differences in warfarin metabolism affect the relevance of rodent models for human this compound studies?

  • Answer : Rats excrete 15.4% this compound in urine, while humanized mice show closer alignment to human metabolite ratios . Discrepancies arise from CYP/UGT expression profiles: human CYP2C9/UGT1A1 vs. rodent Cyp2c11/Ugt1a7. Chimeric liver models and interspecies microsomal comparisons (e.g., Vmax/Km ratios) mitigate translational gaps .

Propiedades

IUPAC Name

4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPEJBUOJQPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939073
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17834-02-5
Record name 6-Hydroxywarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxywarfarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXYWARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.